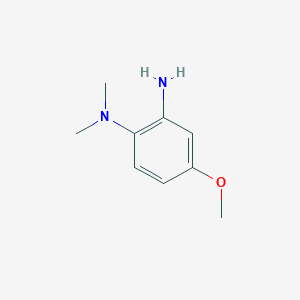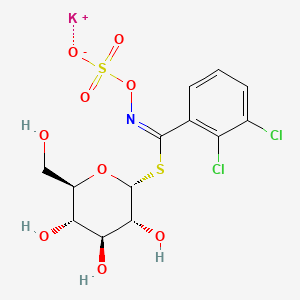![molecular formula C19H22N2OS B13430097 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its pharmacological properties. This compound is particularly interesting due to its structural features, which include a piperazine ring substituted with a phenyl group and a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde typically involves a multi-step process. One common method starts with the preparation of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate from Boc-piperazine and 2-bromoiodobenzene in a palladium-catalyzed coupling reaction. This intermediate is then reacted with 2,4-dimethylthiophenol in the presence of a palladium catalyst and a phosphine ligand to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter systems, particularly serotonin receptors, which play a crucial role in mood regulation. The thioether linkage and piperazine ring are key structural features that contribute to its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine: A closely related compound with similar structural features.
Vortioxetine: An experimental drug under development for the treatment of depression and anxiety, which shares a similar piperazine core structure.
Uniqueness
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde is unique due to its specific substitution pattern and the presence of a carboxaldehyde group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C19H22N2OS |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C19H22N2OS/c1-15-7-8-18(16(2)13-15)23-19-6-4-3-5-17(19)21-11-9-20(14-22)10-12-21/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
FUZFFGZOBQDQED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
![N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13430040.png)



![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)


![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
